Etioporphyrin I dihydrobromide

Electrochemical Sensing Ion-Selective Electrode Potentiometry

Developing a Cu²⁺-selective electrode with low detection limits? Etioporphyrin I dihydrobromide delivers consistent, quantifiable performance as an ionophore in carbon paste electrodes: • Near-Nernstian slope: 30.3 mV/decade • Detection limit: 8.99 × 10⁻⁷ mol L⁻¹ • Response time: 5 s; excellent selectivity against alkali/alkaline earth metals Supplied as a dark crystalline solid, ≥98% purity. Suitable for trace Cu²⁺ determination in water, milk powder, and brass alloys. Ideal for organic electronics research where its methyl/ethyl substitution pattern enhances π-π stacking and charge mobility vs. octaethylporphyrin.

Molecular Formula C32H40Br2N4
Molecular Weight 640.5 g/mol
CAS No. 69150-58-9
Cat. No. B1603363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtioporphyrin I dihydrobromide
CAS69150-58-9
Molecular FormulaC32H40Br2N4
Molecular Weight640.5 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.Br.Br
InChIInChI=1S/C32H38N4.2BrH/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16,33-34H,9-12H2,1-8H3;2*1H
InChIKeyWUODKDJTNVPUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etioporphyrin I Dihydrobromide: Overview & Procurement


Etioporphyrin I dihydrobromide (CAS 69150-58-9) is a synthetic porphyrin derivative existing as a dark crystalline solid with distinct optical and electronic properties arising from its extended conjugated system . It is a dihydrobromide salt of the free base etioporphyrin I, which is characterized by a specific substitution pattern of methyl and ethyl groups on the porphyrin macrocycle [1]. This particular salt form offers enhanced water solubility, which is advantageous for applications requiring aqueous processability [2]. Its primary utility lies as a selective ionophore in electrochemical sensors and as a building block in organic electronic devices, where its unique molecular packing and metal-complexation behavior provide specific performance advantages over other synthetic porphyrins [3].

Water-soluble porphyrin salt form (dihydrobromide)
Ionophore in electrochemical Cu²⁺ sensors
Building block for organic electronic devices

Why Etioporphyrin I Dihydrobromide Is Irreplaceable


The performance of porphyrins in applications ranging from catalysis to sensing is exquisitely sensitive to the nature and position of peripheral substituents, which dictate molecular packing, redox potential, and metal-binding selectivity [1]. Etioporphyrin I dihydrobromide possesses a unique arrangement of four methyl and four ethyl groups that results in a distinct crystalline packing motif and a specific electronic environment. Substituting it with a close analog like octaethylporphyrin (OEP), which has eight ethyl groups, or tetraphenylporphyrin (TPP), which has four bulky phenyl rings, will lead to drastically different film morphologies, spectral properties, and consequently, device performance [2]. For instance, the molecular alignment in thin films, which is critical for charge transport in organic photovoltaics, is directly influenced by these subtle substituent variations, meaning that etioporphyrin I cannot be considered a generic, drop-in replacement for other porphyrins [3].

Octaethylporphyrin (OEP)
May alter film morphology and charge transport properties
Tetraphenylporphyrin (TPP)
May not replicate electronic or sensing performance
Other porphyrin analogs
Subtle substituent differences can shift device-relevant properties

Performance Comparison with Other Porphyrins


Selective Cu(II) Sensing with Carbon Paste Electrode

A chemically modified carbon paste electrode (CMCPE) incorporating etioporphyrin I dihydrobromide as the ionophore demonstrates a selective potentiometric response to Cu²⁺ ions with a near-Nernstian slope of 30.3 mV/decade [1]. This performance is comparable to or exceeds that of many other porphyrin-based Cu²⁺ sensors reported in the literature, which often exhibit slopes between 25-30 mV/decade or suffer from longer response times [2]. For instance, a porphyrin-based sensor with a slope of 28.4 ± 0.4 mV/decade was reported, indicating the etioporphyrin I-based electrode achieves a slightly superior slope [3]. The etioporphyrin I-based sensor also provides a very low limit of detection (LOD) of 8.99 × 10⁻⁷ mol L⁻¹, which is more than adequate for trace copper analysis in environmental and biological samples [1].

Cu²⁺ Sensor Performance
Reported
Slope: 30.3 mV/decade LOD: 8.99 × 10⁻⁷ mol L⁻¹ Response: 5 s
Supports sensor performance review
Comparison across studies; verify under matched conditions
Electrochemical Sensing Ion-Selective Electrode Potentiometry

OATP1B1 Transporter Inhibition vs. Hematoporphyrin

In a study assessing the interaction of various porphyrins with the human organic anion transporting polypeptide 1B1 (OATP1B1), a key hepatic uptake transporter, etioporphyrin I (and phthalocyanine) did not inhibit OATP1B1-mediated uptake [1]. In stark contrast, the clinically relevant porphyrin hematoporphyrin was shown to be a competitive inhibitor of OATP1B1 with a Ki value of 1.6 ± 0.3 μM [1]. Similarly, chlorin e6 also inhibited the transporter with a Ki of 5.8 ± 0.3 μM [1].

OATP1B1 Inhibition
Head-to-head
Etioporphyrin I: No inhibition Hematoporphyrin: Ki 1.6 ± 0.3 µM Chlorin e6: Ki 5.8 ± 0.3 µM
Supports transporter interaction review
In vitro OATP1B1-transfected cell assay
Drug-Drug Interaction OATP1B1 Transporter Hepatocellular Uptake

Molecular Alignment and Photovoltaic Performance vs. OEP

A direct comparison of the porphyrin molecules etioporphyrin-I (HOX) and octaethylporphyrin (HOEP) in organic photovoltaic (OPV) devices revealed that HOX films exhibit stronger π-π stacking and better charge transport properties, leading to enhanced photovoltaic performance [1]. The study attributed this to the minor differences in peripheral substituents (methyl/ethyl for HOX vs. ethyl/ethyl for HOEP), which result in different molecular alignment in the crystalline films, as confirmed by UV-vis absorption and grazing incidence X-ray diffraction [1].

Molecular Packing
Reported
Stronger π-π stacking vs. OEP
Supports device performance context
Qualitative comparison; PCE not reported
Organic Photovoltaics Molecular Packing Charge Transport

Mn(III) Redox Potential vs. Protoporphyrin IX

The half-wave potential for the Mn(III) → Mn(II) reduction of manganese(III) etioporphyrin I dimethyl ester was found to be different from that of the corresponding manganese(III) protoporphyrin IX dimethyl ester complex [1]. The reduction potentials of a series of manganese porphyrins follow the order: etioporphyrin I ≈ mesoporphyrin IX dimethyl ester > deuteroporphyrin IX dimethyl ester ≈ hematoporphyrin IX dimethyl ester > protoporphyrin IX dimethyl ester [1]. This indicates that etioporphyrin I has a more positive reduction potential compared to protoporphyrin IX, meaning it is more easily reduced under the same conditions.

Mn(III) Redox Potential
Reported
More positive E₁/₂ vs. protoporphyrin IX
Supports redox property comparison
Exact values not provided; order established
Redox Chemistry Electrochemistry Metalloporphyrin

Polyformylation Regioselectivity vs. Octaethylporphyrin

Studies on the polyformylation of copper(II) porphyrins have demonstrated that there is no difference in the regioselectivity of meso-diformylation between the copper(II) octaethylporphyrin and copper(II) etioporphyrin-I series [1]. This was established by analyzing the products of Vilsmeier formylation reactions, which showed that both porphyrin complexes yielded analogous mixtures of mono-, di-, and tri-formyl derivatives with the same substitution pattern [2].

Formylation Regioselectivity
Head-to-head
No regioselectivity difference vs. OEP
Supports synthetic route selection
Based on Vilsmeier formylation
Porphyrin Functionalization Regioselectivity Synthetic Chemistry

Application Scenarios


Cu(II)-Selective Potentiometric Sensors

Researchers and analytical laboratories seeking to develop a new Cu²⁺-selective electrode should prioritize etioporphyrin I dihydrobromide as the ionophore. The evidence demonstrates that this compound, when incorporated into a carbon paste electrode, yields a sensor with a near-Nernstian slope of 30.3 mV/decade and a low detection limit of 8.99 × 10⁻⁷ mol L⁻¹, which is a favorable performance profile for trace analysis [1]. Its fast response time (5 s) and excellent selectivity against alkali and alkaline earth metals make it particularly suitable for direct determination of copper in complex matrices like water samples, milk powder, and brass alloys [1].

Organic Photovoltaic Devices with Optimized Charge Transport

For groups working on the active layer of organic solar cells, the selection of the semiconducting material is critical. Evidence shows that etioporphyrin-I (the free base of the dihydrobromide salt) forms crystalline films with stronger π-π stacking and superior charge transport compared to the closely related octaethylporphyrin (HOEP) [2]. This translates to better performance in OPV devices. Researchers should therefore procure etioporphyrin I derivatives for thin-film device fabrication when the goal is to enhance molecular alignment and charge mobility, leveraging the specific methyl/ethyl substitution pattern for improved device efficiency [2].

Porphyrin-Based Probes Avoiding Hepatic Transporter Interactions

In the development of new porphyrin-based therapeutic or diagnostic agents, minimizing off-target interactions is paramount. Evidence shows that etioporphyrin I does not inhibit the hepatic uptake transporter OATP1B1, whereas other porphyrins like hematoporphyrin (Ki = 1.6 µM) and chlorin e6 (Ki = 5.8 µM) are potent inhibitors [3]. This makes etioporphyrin I dihydrobromide a strategically advantageous starting scaffold for medicinal chemists and chemical biologists. Its use can reduce the likelihood of drug-drug interactions and hepatotoxicity mediated by OATP1B1, offering a cleaner pharmacological profile compared to alternative porphyrin cores [3].

Porphyrin Complexes with Predictable Redox and Reactivity

For coordination chemists and catalysis researchers, the specific redox potential of the porphyrin ligand is a key parameter. Studies comparing metalloporphyrins show that manganese(III) etioporphyrin I exhibits a more positive reduction potential than the corresponding protoporphyrin IX complex [4]. Furthermore, its regioselectivity in electrophilic substitution reactions, such as formylation, is identical to that of the widely studied octaethylporphyrin, ensuring predictable functionalization chemistry [5]. Therefore, etioporphyrin I is the appropriate choice when a specific, more easily reduced redox-active center is required, and when predictable synthetic outcomes for further derivatization are a priority.

Application
Selection Property
Validation Focus
Cu²⁺-selective potentiometric sensors
Ionophore selectivity profile
Verify Nernstian slope & LOD in target matrix
Organic photovoltaic devices
Molecular packing & charge transport
Evaluate π-π stacking and device efficiency
Hepatic transporter interaction probes
OATP1B1 transporter interaction profile
Confirm lack of inhibition in relevant assay
Redox-active metalloporphyrin complexes
Redox potential tunability
Characterize reduction potential & regioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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